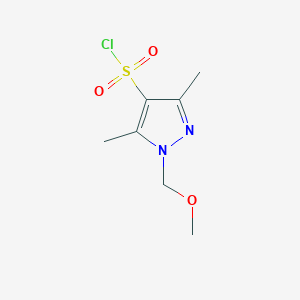
2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine
Descripción general
Descripción
2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine (2-Br-6-DMBP) is a heterocyclic compound that has a wide range of applications in the fields of chemistry and biology. It is a colorless solid with a melting point of 166 °C and a boiling point of 320 °C. 2-Br-6-DMBP has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. In addition, it has been found to have potential applications in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine has been used in a variety of scientific research applications, including organic synthesis, coordination chemistry, medicinal chemistry, and drug discovery. In organic synthesis, it has been used as a reagent in the synthesis of a variety of heterocyclic compounds. In coordination chemistry, it has been used as a ligand to form complexes with transition metals. In medicinal chemistry, it has been used as a starting material in the synthesis of a variety of drug candidates. Finally, in drug discovery, it has been used to identify new drug targets and to develop new drugs.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine is not fully understood. However, it is believed to interact with a variety of biological targets, including proteins, enzymes, and receptors. It is thought to interact with these targets by forming covalent bonds or by forming hydrogen bonds. Additionally, it is believed to interact with metal ions, such as zinc, iron, and copper, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipoxygenase. Furthermore, it has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins. Finally, it has been found to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is relatively easy to synthesize, which makes it a convenient reagent for organic synthesis. Furthermore, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 2-Bromo-6-(3,5-dimethoxybenzyloxy)-pyridine are vast and there are many future directions that could be explored. One potential direction is the development of new drugs based on this compound. Additionally, this compound could be used to develop new methods for the synthesis of heterocyclic compounds. Furthermore, this compound could be used to develop new catalysts for organic synthesis. Finally, this compound could be used to develop new methods for the synthesis of metal complexes.
Propiedades
IUPAC Name |
2-bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-17-11-6-10(7-12(8-11)18-2)9-19-14-5-3-4-13(15)16-14/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUCNWFTGPTEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=NC(=CC=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



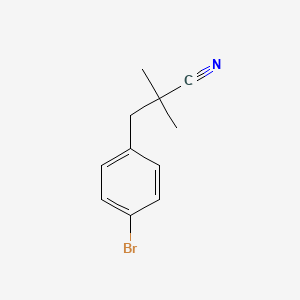


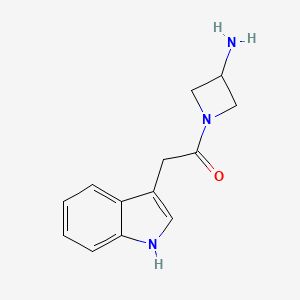
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1466760.png)
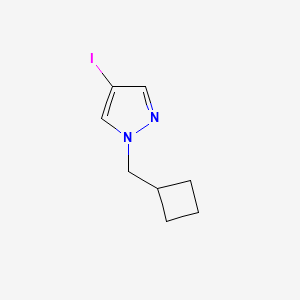
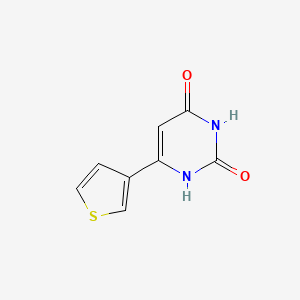
![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)
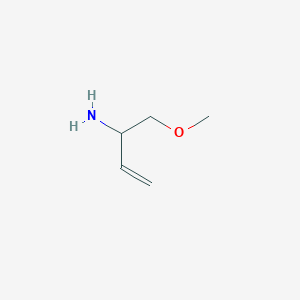

![1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466770.png)
